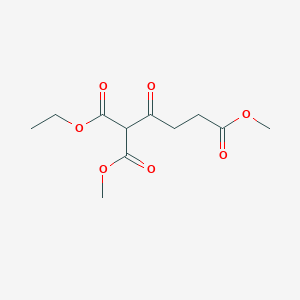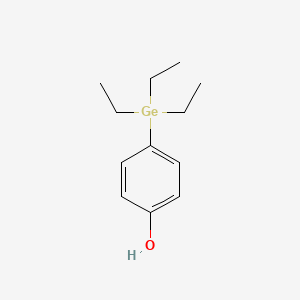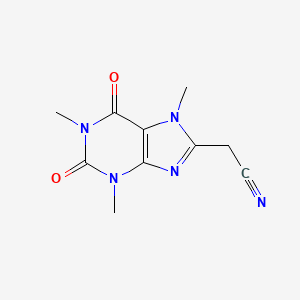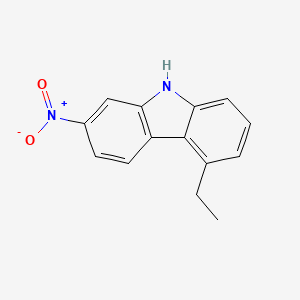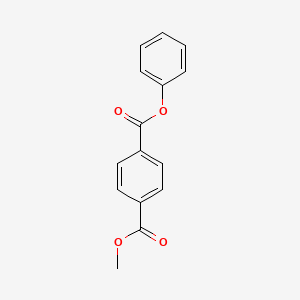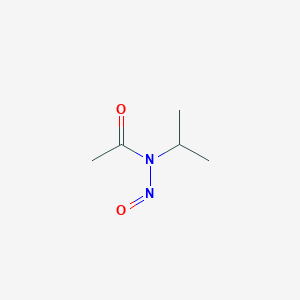
N-Nitroso-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N-nitroso-acetamide is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-isopropyl-N-nitroso-acetamide can be synthesized through the nitrosation of secondary amines. The process typically involves the reaction of N-isopropylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
N-isopropylacetamide+HNO2→N-isopropyl-N-nitroso-acetamide+H2O
The reaction is carried out in a cold acidic solution to ensure the stability of nitrous acid and to promote the formation of the nitroso compound .
Industrial Production Methods
In industrial settings, the production of N-isopropyl-N-nitroso-acetamide involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure high yield and purity of the product. The process is carefully monitored to control the concentration of reactants and the temperature, which are critical factors in achieving efficient nitrosation .
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-N-nitroso-acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols or amines can react with the nitroso group under mild acidic or basic conditions
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Corresponding substituted amines or thiols.
Aplicaciones Científicas De Investigación
N-isopropyl-N-nitroso-acetamide has diverse applications in scientific research:
Biology: Studied for its potential mutagenic and carcinogenic properties, which are important in understanding the mechanisms of cancer development.
Medicine: Investigated for its potential use in drug development, particularly in the design of nitrosamine-based therapeutics.
Industry: Utilized in the production of rubber and other polymers where nitrosamines play a role in the vulcanization process
Mecanismo De Acción
The mechanism of action of N-isopropyl-N-nitroso-acetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
N-isopropyl-N-nitroso-acetamide is unique due to its specific structural features, including the isopropyl group, which influences its reactivity and biological activity. Compared to other nitrosamines, it has distinct chemical properties that make it suitable for specific applications in research and industry .
Propiedades
Número CAS |
5211-42-7 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
N-nitroso-N-propan-2-ylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3 |
Clave InChI |
GNGHPUIMJXSFHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


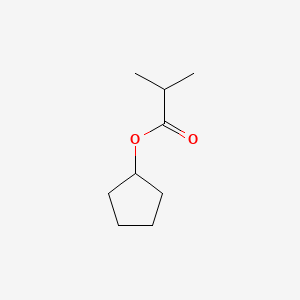
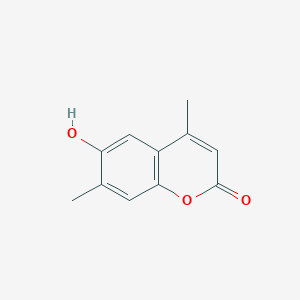
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
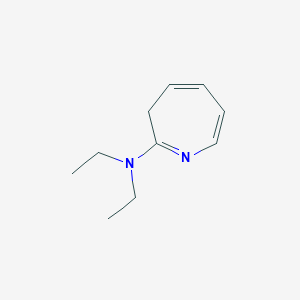
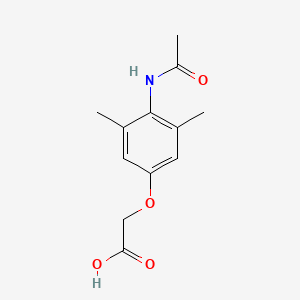
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
